Acyclovir Acetate

Quality Control Analytical Method Validation Pharmaceutical Impurity Standards

QC labs procuring pharmacopeial impurity standards often encounter misidentified analogs, causing failed system suitability. Acyclovir Acetate is the exclusive Valaciclovir EP Impurity I / USP Acyclovir Related Compound A, essential for HPLC/UPLC monograph compliance. • Regulatory designation: only ester designated as EP Impurity I & USP RC A-non-interchangeable. • Stability marker: distinct acid-catalyzed hydrolysis kinetics (pH 0.42-1.38, 310 K) enables degradation pathway tracking. • Hydrophilic baseline: log P = -1.76 provides minimal lipophilicity for comparator studies. Supplied with full analytical characterization.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
CAS No. 102728-64-3
Cat. No. B119199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcyclovir Acetate
CAS102728-64-3
Synonyms9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one;  9-(2-Acetoxyethoxymethyl)guanine;  USP Acyclovir Related Compound A
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESCC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N
InChIInChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17)
InChIKeyDMHAXLGAKQREIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acyclovir Acetate Procurement and Differentiation


Acyclovir Acetate (CAS 102728-64-3), chemically 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate, is an esterified derivative of the nucleoside analog antiviral agent acyclovir. It is formally recognized as Valaciclovir EP Impurity I and USP Acyclovir Related Compound A . The compound is also documented as an aliphatic 2′-ester prodrug of acyclovir in the primary research literature [1]. This dual identity—as a regulated pharmaceutical impurity reference standard and as a prodrug candidate in investigational studies—defines its procurement relevance.

Regulatory Standard Valaciclovir EP Impurity I / USP Acyclovir Related Compound A
Research Prodrug Acyclovir 2′-acetate ester for topical/nasal delivery studies

Why Acyclovir Acetate Cannot Be Substituted


Acyclovir Acetate is not interchangeable with the active pharmaceutical ingredients acyclovir or valacyclovir because its functional role is fundamentally different. As Valaciclovir EP Impurity I and USP Acyclovir Related Compound A, it serves as a pharmacopeial reference standard essential for compendial compliance testing—a role that no other analog fulfills . In research contexts, its distinct physicochemical profile relative to both parent acyclovir and alternative acyclovir esters (e.g., butyrate, hexanoate, pivalate) produces unique lipophilicity and hydrolysis kinetics that dictate its suitability for specific in vitro and ex vivo models . Selecting a structurally related alternative without matching the exact acetate substitution yields non-interchangeable analytical and experimental outcomes.

Regulatory identity is exclusive: no alternative ester meets EP/USP compendial requirements for impurity testing.
Different ester chain lengths produce distinct lipophilicity and hydrolysis kinetics, potentially altering experimental outcomes.
Selecting a non-acetate analog may lead to non-interchangeable analytical retention times and impurity profiles.

Acyclovir Acetate Differentiation Evidence


Unique Regulatory Identity as EP Impurity I/USP RC A

Acyclovir Acetate is designated as Valaciclovir EP Impurity I, USP Acyclovir Related Compound A, and Ph Eur Aciclovir Impurity A . No other acyclovir ester (e.g., butyrate, propionate, hexanoate) holds this official compendial status. This singular regulatory identity establishes it as the mandatory reference standard for compendial compliance testing.

Exclusive Compendial Designation
Head-to-head
Acyclovir Acetate is the sole acyclovir ester designated as EP Impurity I / USP RC A; zero alternative esters carry this official status.
Defines required reference standard for valacyclovir QC.
No other ester meets compendial identity requirements.
Quality Control Analytical Method Validation Pharmaceutical Impurity Standards

Intermediate Lipophilicity Among Acyclovir Esters

Esterification of acyclovir consistently increases lipophilicity as a function of side-chain length. Acyclovir has a reported log P of −1.76 (low lipophilicity) [1]. Acyclovir Acetate, as the shortest-chain aliphatic ester, produces an intermediate lipophilicity increase relative to longer-chain analogs such as butyrate and hexanoate [2]. In skin diffusion models, Acyclovir Acetate is classified among the more hydrophilic prodrugs compared with propionate, butyrate, valerate, and hexanoate [3].

Lipophilicity Ranking Among Esters
Class-level
Classified as the most hydrophilic prodrug relative to longer-chain butyrate, valerate, and hexanoate esters.
Represents minimal lipophilicity increase over parent acyclovir.
Based on reversed-phase HPLC and skin permeation models; ranking is class-level inference.
Prodrug Design Drug Delivery Physicochemical Profiling

Distinct Acid-Catalyzed Hydrolysis Profile

Comparative kinetic analysis of acyclovir esters under acidic conditions (pH 0.42–1.38, 310 K) demonstrates that Acyclovir Acetate undergoes specific acid-catalyzed and spontaneous water-catalyzed degradation . The acetate ester's stability profile is determined by steric factors and activation energy differences relative to isobutyrate, pivalate, ethoxycarbonate, and nicotinate esters . Apparent pseudo-first-order degradation plots for Acyclovir Acetate in hydrochloric acid (pH 0.42–1.38, μ 0.50 mol L⁻¹, 310 K) have been experimentally determined .

Distinct Acid-Hydrolysis Kinetics
Method context
Acetate ester exhibits specific acid-catalyzed degradation distinct from isobutyrate, pivalate, and other esters under low-pH conditions.
Enables accurate peak identification in stability-indicating HPLC methods.
Pseudo-first-order kinetics determined at pH 0.42–1.38, 310 K.
Stability Studies Chemical Degradation Kinetics Analytical Method Development

Baseline Comparator in Prodrug Series

Acyclovir Acetate (ACV-Ace) was synthesized alongside butyrate (ACV-But) and hexanoate (ACV-Hex) esters via anhydride acylation, with structures confirmed by ¹H-NMR and HRESI-MS [1]. In supersaturated transdermal delivery system evaluation, ACV-Ace exhibited different solubility behavior compared with the longer-chain esters. While ACV-Hex showed the highest propylene glycol solubility (53.4 ± 14.2 mmol/L) and lowest aqueous solubility (0.5 ± 0.0 mmol/L), ACV-Ace represents the shorter-chain, more hydrophilic alternative in this experimental series [1].

Baseline Reference in Prodrug Series
Head-to-head
Synthesized and characterized (¹H-NMR, HRESI-MS) alongside butyrate and hexanoate; provides the shortest-chain, most hydrophilic reference point.
Essential comparator for structure-property relationship assessment in transdermal delivery research.
Hexanoate showed highest propylene glycol solubility (53.4 mmol/L) in this series.
Synthetic Chemistry Prodrug Characterization Transdermal Drug Delivery

Acyclovir Acetate Application Scenarios


Compendial Compliance Testing for Valacyclovir and Acyclovir

Acyclovir Acetate is procured as Valaciclovir EP Impurity I and USP Acyclovir Related Compound A for use in pharmacopeial monographs governing valacyclovir and acyclovir finished products. It serves as the certified reference standard for impurity identification, system suitability testing, and analytical method validation (HPLC, UPLC) in pharmaceutical manufacturing quality control laboratories. Its exclusive regulatory designation means no alternative acyclovir ester can fulfill this compliance role .

Stability-Indicating Assays and Forced Degradation Studies

Given its distinct acid-catalyzed hydrolysis kinetics at low pH (characterized at pH 0.42–1.38, 310 K, μ = 0.50 mol L⁻¹) relative to other acyclovir esters, Acyclovir Acetate serves as a critical peak identification marker in stability-indicating HPLC method development . Laboratories developing or validating methods for acyclovir-related substances use the compound to establish relative retention times, resolution parameters, and degradation pathway tracking.

Baseline Hydrophilic Ester for SAR Studies

Among the acyclovir aliphatic 2′-ester prodrug series, Acyclovir Acetate provides the minimal lipophilicity increase relative to parent acyclovir (log P = −1.76) . This positions it as the baseline hydrophilic comparator when evaluating longer-chain esters (butyrate, valerate, hexanoate) for topical, transdermal, or nasal delivery systems where controlled lipophilicity modulation is required .

Reference Material for Prodrug Synthesis Programs

Researchers synthesizing and characterizing novel acyclovir ester derivatives (e.g., via anhydride acylation) procure Acyclovir Acetate as an authenticated reference material for comparative analytical assessment. Its established ¹H-NMR and HRESI-MS characterization enables reliable benchmarking of synthetic yields, purity, and structural confirmation against newly generated prodrug candidates.

Application
Selection Property
Validation Focus
Compendial compliance testing (Valacyclovir/Acyclovir)
Official EP/USP impurity designation
System suitability, impurity identification
Stability-indicating method development
Distinct acid-hydrolysis degradation profile
Retention time benchmarking, degradation pathway tracking
Baseline hydrophilic ester for SAR studies
Minimal lipophilicity increase
Lipophilicity modulation comparison, formulation screening
Reference material for prodrug synthesis
Authenticated spectroscopic characterization
Synthetic yield and purity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acyclovir Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.